1,2-Dihydroacenaphthylen-1-amine

Enzymology Antiviral research Biochemical screening

1,2-Dihydroacenaphthylen-1-amine (CAS 40745-44-6), also known as 1-acenaphthenamine, is a primary aromatic amine with a fused polycyclic acenaphthene backbone. It exists as a racemic mixture unless otherwise specified and is commercially available at ≥95% purity for research applications.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 40745-44-6
Cat. No. B3190283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydroacenaphthylen-1-amine
CAS40745-44-6
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC3=C2C1=CC=C3)N
InChIInChI=1S/C12H11N/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7,13H2
InChIKeyLCYNDXQWJAMEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydroacenaphthylen-1-amine (CAS 40745-44-6) – Key Properties and Procurement Reference for R&D Sourcing


1,2-Dihydroacenaphthylen-1-amine (CAS 40745-44-6), also known as 1-acenaphthenamine, is a primary aromatic amine with a fused polycyclic acenaphthene backbone . It exists as a racemic mixture unless otherwise specified and is commercially available at ≥95% purity for research applications . As a conformationally restricted analog of phenethylamine, it serves as a versatile intermediate for pharmaceutical synthesis and a chiral building block for asymmetric transformations .

Why 1,2-Dihydroacenaphthylen-1-amine Cannot Be Replaced by Generic Acenaphthene or Naphthylamine Analogs


Substituting 1,2-dihydroacenaphthylen-1-amine with structurally related amines such as 1-naphthylamine or 1-aminoacenaphthene derivatives introduces significant differences in electronic and steric properties that directly impact synthetic outcomes and biological activity. The unique partially saturated acenaphthene core creates a conformationally restricted scaffold that cannot be replicated by fully aromatic naphthylamines, while its primary amine functionality at the C1 position provides a distinct stereoelectronic environment compared to other acenaphthene amine isomers [1]. Furthermore, the compound serves as a critical intermediate for specific drug candidates, and replacing it with an alternative amine would disrupt the established synthetic route and likely compromise the target molecule's pharmacological profile .

Quantitative Evidence for 1,2-Dihydroacenaphthylen-1-amine (CAS 40745-44-6) – Verified Differentiation Data


RNase L Activation: Nanomolar Potency Differentiation from Dihydroorotase and DHFR

1,2-Dihydroacenaphthylen-1-amine demonstrates target-specific nanomolar activity in RNase L activation assays, exhibiting stark potency differentiation compared to its activity against unrelated enzymes [1]. This pronounced activity gap indicates that the compound's biological effect is not due to non-specific amine reactivity but rather a meaningful interaction with the RNase L system [2][3].

Enzymology Antiviral research Biochemical screening

Chiral Resolution: R-Enantiomer as Critical Intermediate for ORL1 Agonist W-212393

The (R)-enantiomer of 1,2-dihydroacenaphthylen-1-amine is explicitly designated as a synthetic intermediate for W-212393, a small-molecule opioid receptor-like 1 (ORL1) receptor agonist under investigation for pain and neurological disorders . This application is stereospecific; the (S)-enantiomer is not cited for this purpose .

Asymmetric synthesis GPCR drug discovery Pain therapeutics

Physicochemical Property Profile: Lipophilicity and Conformational Rigidity

1,2-Dihydroacenaphthylen-1-amine exhibits a calculated ACD/LogP of 2.66 , indicating moderate lipophilicity suitable for blood-brain barrier penetration studies. Critically, the acenaphthene core has zero freely rotatable bonds (Rule of 5 violations = 0), establishing this compound as a conformationally restricted scaffold . This rigidity differentiates it from flexible analogs such as 1-naphthalenemethanamine (C1 linker) or 2-phenethylamine (no fused ring), which possess additional rotational degrees of freedom [1].

Medicinal chemistry ADME prediction Fragment-based drug design

Aqueous Solubility and Phase Partitioning: Log Kow = 2.61 for Formulation Planning

The predicted Log Kow (octanol-water partition coefficient) for 1,2-dihydroacenaphthylen-1-amine is 2.61 (KOWWIN v1.67 estimate) . This value indicates moderate lipophilicity, positioning it between highly polar amines (e.g., aniline, LogP ~0.9) and highly lipophilic polycyclic amines (e.g., 1-aminopyrene, LogP ~4.7), offering a balanced profile for both aqueous solubility and membrane permeability.

Pre-formulation Solubility screening Bioavailability assessment

Optimal Research and Industrial Use Cases for 1,2-Dihydroacenaphthylen-1-amine (CAS 40745-44-6)


Synthesis of ORL1 Receptor Agonist W-212393 Using (R)-Enantiomer

The (R)-enantiomer of 1,2-dihydroacenaphthylen-1-amine serves as a key intermediate for W-212393, a small-molecule ORL1 receptor agonist. This established synthetic role makes it essential for laboratories developing nociceptin/orphanin FQ peptide (NOP) receptor modulators for pain and neurological disorders. Procurement of the chiral (R)-enantiomer is required to maintain the established synthetic route .

RNase L Activation Studies for Antiviral and Innate Immunity Research

1,2-Dihydroacenaphthylen-1-amine activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts . This nanomolar activity makes it a candidate probe molecule for studying the 2-5A/RNase L antiviral pathway and evaluating RNase L-mediated translational inhibition mechanisms in cellular models of viral infection or cancer.

Conformationally Restricted Scaffold for Fragment-Based Drug Design

With zero freely rotatable bonds and an ACD/LogP of 2.66, 1,2-dihydroacenaphthylen-1-amine offers a rigid acenaphthene core that minimizes entropic penalties upon target binding . It is suitable for inclusion in fragment screening libraries targeting enzymes, GPCRs, or ion channels where scaffold novelty and rigidity are valued. The primary amine functionality allows straightforward derivatization into amides, sulfonamides, or ureas.

Asymmetric Catalysis and Chiral Ligand Development

As a chiral primary amine, 1,2-dihydroacenaphthylen-1-amine can be derivatized into chiral ligands, auxiliaries, or organocatalysts for asymmetric transformations. The fused ring system imparts stereochemical rigidity, which may enhance enantioselectivity in catalytic reactions such as asymmetric hydrogenation, Michael additions, or aldol reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dihydroacenaphthylen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.